molecular formula C17H12F3N3O2 B2829211 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-97-8

4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

カタログ番号: B2829211
CAS番号: 477850-97-8
分子量: 347.297
InChIキー: MUJKNWMKAIBWNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 4-arylhydrazinylidenepyrazol-3-one (4-AHP) family, characterized by a pyrazolone core substituted with a trifluoromethyl group and a 4-phenoxyanilino-methylene moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxyanilino substituent may influence electronic properties and binding interactions in biological systems .

特性

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-14(16(24)23-22-15)10-21-11-6-8-13(9-7-11)25-12-4-2-1-3-5-12/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMTGHIPOLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(NNC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-phenoxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and phenoxyaniline moiety can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

作用機序

The mechanism of action of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

類似化合物との比較

Substituent Variations in the Pyrazolone Core

The following compounds share the pyrazolone scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-5-(trifluoromethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Chloroanilino, phenyl, trifluoromethyl 365.74 Not reported Enhanced halogen bonding potential due to Cl substituent; structural analog for SAR studies
4-[(2-Hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 2-Hydroxyanilino, methyl, trifluoromethyl Not reported Not reported Potential solubility enhancement via hydroxyl group; medicinal applications explored
4-[(Dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Dimethylamino, trifluoromethyl 207.15 Not reported Increased basicity due to dimethylamino group; lower molecular weight
4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Furan-2-yl, phenyl, trifluoromethyl Not reported Not reported Heterocyclic furan may alter π-stacking interactions; used in colorimetric sensors
2-(4-Fluorophenyl)-4-[2-(3-(trifluoromethyl)phenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one Diazenyl, 4-fluorophenyl, trifluoromethyl Not reported Not reported Azo linkage introduces photoresponsive properties; potential for dye applications

Structural and Crystallographic Insights

  • Planarity and Conformation: Isostructural compounds in exhibit near-planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, suggesting steric effects from bulkier substituents (e.g., phenoxyanilino) could disrupt crystallinity .
  • Melting Points : The compound (4Z)-4-{[5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one () has a high melting point (222°C), attributed to dual trifluoromethyl groups enhancing molecular symmetry and packing efficiency .

生物活性

The compound 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17H15F3N3O2
  • Molar Mass : 293.32 g/mol
  • CAS Number : 477850-95-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits a diverse range of pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the potency of these compounds by increasing hydrophobic interactions with bacterial membranes .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in various in vitro models .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular models .

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.78 μg/ml against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantProtective effects against oxidative stress in cellular models

Case Studies and Research Findings

  • Antimicrobial Studies : A study involving various derivatives of pyrazoles found that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity. The tested compound showed effective inhibition against multiple bacterial strains, with a notable minimum inhibitory concentration (MIC) indicating its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects, the compound demonstrated a significant reduction in inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory diseases .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, although further toxicological assessments are necessary to understand the safety profile comprehensively .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization. Key steps include:

  • Step 1 : Formation of the pyrazolone core via cyclization under reflux conditions (ethanol or DMF as solvents, 60–80°C) .
  • Step 2 : Introduction of the phenoxyanilino group via Schiff base formation, requiring anhydrous conditions and catalytic acids (e.g., acetic acid) .
  • Step 3 : Trifluoromethyl group incorporation using reagents like trifluoromethyl iodide under inert atmospheres .
    Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize solvent polarity to reduce by-products .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR : 1H/13C NMR confirms the presence of aromatic protons (δ 6.5–8.5 ppm), trifluoromethyl groups (δ ~110–120 ppm in 19F NMR), and imine linkages (δ 8.0–9.0 ppm) .
  • FT-IR : Look for C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and CF3 (1100–1200 cm⁻¹) stretches .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylene group) .

Q. What are the predicted biological activities of this compound based on structural analogs?

Pyrazolone derivatives with trifluoromethyl and aromatic substituents exhibit:

Analog Structure Reported Activity Reference
Pyrazole + trifluoromethylAnticancer (EGFR inhibition)
Indole-pyrazolone hybridsAnti-inflammatory (COX-2 inhibition)
Thiazolidinone-pyrazole hybridsAntimicrobial (bacterial growth inhibition)
Methodological Insight : Use molecular docking to validate interactions with targets like COX-2 or EGFR .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent Optimization : Replace ethanol with DMSO for better solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation .
  • Temperature Control : Lower reaction temperatures (40–50°C) reduce decomposition of the trifluoromethyl group .
    Validation : Compare HPLC purity profiles under varied conditions .

Q. How to resolve contradictions in reported biological activity data for pyrazolone derivatives?

  • Case Study : Anticancer activity discrepancies may arise from assay conditions (e.g., cell line specificity).
    • Approach : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) with standardized protocols .
    • Statistical Analysis : Use ANOVA to assess significance of IC50 variations .
      Recommendation : Cross-validate findings with in silico ADMET predictions .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) : Simulate binding stability with protein targets (e.g., COX-2 over 100 ns trajectories) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .
  • Docking Studies : Prioritize Glide (Schrödinger Suite) or AutoDock Vina for accuracy .
    Data Source : PubChem or PDB for target structures .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?

  • Metabolic Stability : CF3 groups reduce oxidative metabolism, enhancing half-life (test via microsomal assays) .
  • Lipophilicity : Trifluoromethyl increases logP, improving membrane permeability (measure via PAMPA) .
    Experimental Design : Compare pharmacokinetic profiles of CF3 vs. CH3 analogs in rodent models .

Q. What strategies can optimize the compound’s selectivity for specific biological targets?

  • Fragment Replacement : Substitute phenoxyanilino with bulkier groups (e.g., naphthyl) to enhance steric hindrance .
  • Proteomic Profiling : Use kinome-wide screening to identify off-target effects .
    Validation : SPR (Surface Plasmon Resonance) to measure binding kinetics .

Data Contradiction Analysis

Q. How to address conflicting reports on anti-inflammatory vs. cytotoxic activity?

  • Hypothesis : Concentration-dependent dual activity.
  • Testing : Dose-response curves (0.1–100 μM) in inflammation (IL-6 ELISA) vs. cytotoxicity (MTT assay) .
  • Mechanistic Insight : Check NF-κB pathway activation at low doses vs. apoptosis induction at high doses .

Q. What experimental controls are critical for reproducibility in biological assays?

  • Positive Controls : Use indomethacin (anti-inflammatory) or doxorubicin (cytotoxic) .
  • Solvent Controls : Account for DMSO effects on cell viability (<0.1% v/v) .
  • Blinding : Randomize sample processing to reduce bias .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。